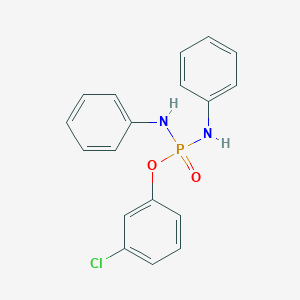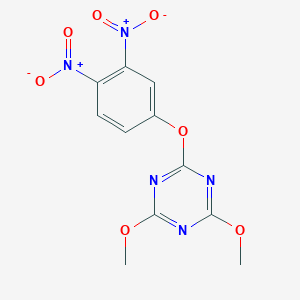
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Introduction of the Heptylthio Group: The heptylthio group can be introduced via nucleophilic substitution reactions, where a heptylthiol reacts with a suitable leaving group on the triazine ring.
Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yields and purity. Key considerations include the selection of solvents, catalysts, and reaction temperatures to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The heptylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The methoxyphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazines.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to interact with various biological molecules, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Heptylthio)-5,6-bis(4-chlorophenyl)-1,2,4-triazine: Similar structure but with chlorophenyl groups instead of methoxyphenyl groups.
3-(Heptylthio)-5,6-bis(4-hydroxyphenyl)-1,2,4-triazine: Contains hydroxyphenyl groups, which may confer different chemical and biological properties.
Uniqueness
3-(heptylsulfanyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazine is unique due to the presence of methoxyphenyl groups, which can influence its reactivity, solubility, and interaction with biological targets. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H29N3O2S |
|---|---|
Peso molecular |
423.6g/mol |
Nombre IUPAC |
3-heptylsulfanyl-5,6-bis(4-methoxyphenyl)-1,2,4-triazine |
InChI |
InChI=1S/C24H29N3O2S/c1-4-5-6-7-8-17-30-24-25-22(18-9-13-20(28-2)14-10-18)23(26-27-24)19-11-15-21(29-3)16-12-19/h9-16H,4-8,17H2,1-3H3 |
Clave InChI |
CSHUIVWHJKLAKL-UHFFFAOYSA-N |
SMILES |
CCCCCCCSC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
SMILES canónico |
CCCCCCCSC1=NC(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-methyl-5-nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B458948.png)







